molecular formula C12H25ClN2O B1424025 N,N-Dipropyl-2-piperidinecarboxamide hydrochloride CAS No. 1236254-68-4

N,N-Dipropyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1424025
M. Wt: 248.79 g/mol
InChI Key: TYQVEFJSNOKZEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group and two propyl groups . The molecular weight of this compound is 248.79 g/mol.


Physical And Chemical Properties Analysis

N,N-Dipropyl-2-piperidinecarboxamide hydrochloride is a solid compound . The specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.

Scientific Research Applications

Potential Therapeutic Applications

Several studies explore the therapeutic potential of compounds structurally similar to N,N-Dipropyl-2-piperidinecarboxamide hydrochloride, indicating possible applications in treating psychological and physiological conditions:

  • Neuroprotective and Antidepressant Effects : Compounds with similar structures have been investigated for their neuroprotective and antidepressant effects. These substances may interact with neural receptors or modulate neurotransmitter systems, suggesting potential research avenues for N,N-Dipropyl-2-piperidinecarboxamide hydrochloride in neurology and psychiatry (Sarris et al., 2011).

  • Antiviral Activities : Research on analogs demonstrates antiviral properties, particularly in inhibiting viral replication in vitro. This suggests a potential role for N,N-Dipropyl-2-piperidinecarboxamide hydrochloride in virology studies, especially those targeting respiratory viruses (Meo et al., 2020).

  • Anti-inflammatory Properties : Analogous compounds show significant anti-inflammatory effects, which could be beneficial in researching inflammatory diseases and conditions. The mechanism may involve modulation of cytokine production or inhibition of specific inflammatory pathways (Xiao et al., 2012).

properties

IUPAC Name

N,N-dipropylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h11,13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQVEFJSNOKZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-2-piperidinecarboxamide hydrochloride

CAS RN

1236254-68-4
Record name 2-Piperidinecarboxamide, N,N-dipropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236254-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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